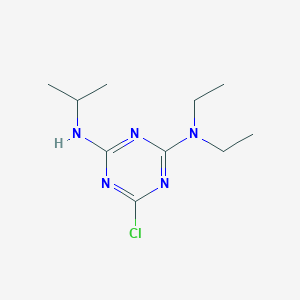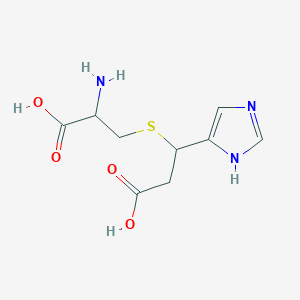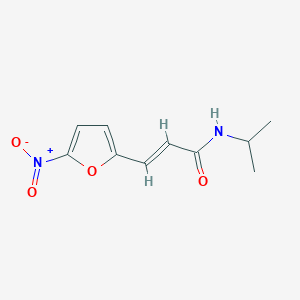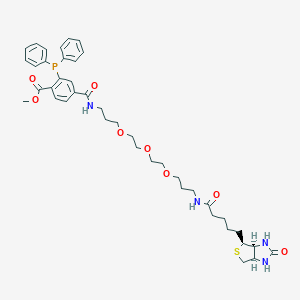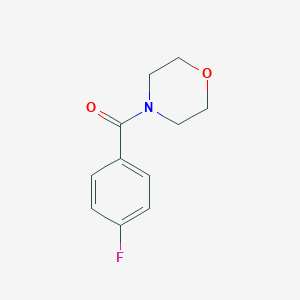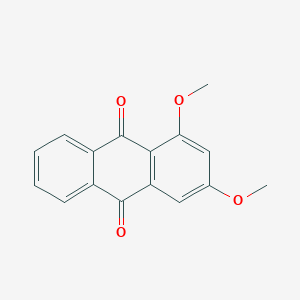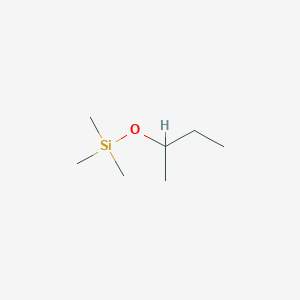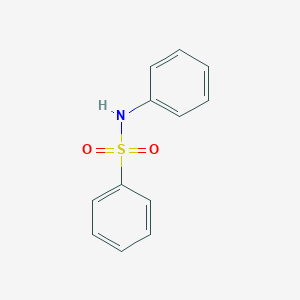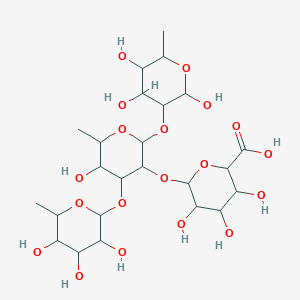
Capsular polysaccharide K98
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capsular polysaccharide K98 is a type of bacterial polysaccharide that is found on the surface of certain bacteria. It is a complex carbohydrate that is composed of repeating units of sugar molecules. Capsular polysaccharide K98 has been extensively studied due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Capsular polysaccharide K98 has many potential applications in scientific research. One important application is in the development of vaccines. Capsular polysaccharide K98 is a common antigen that is found on the surface of many bacterial pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. By using capsular polysaccharide K98 as a vaccine antigen, researchers can develop vaccines that target these bacterial pathogens.
Mecanismo De Acción
The mechanism of action of capsular polysaccharide K98 is not fully understood. However, it is believed that the polysaccharide interacts with the immune system to elicit an immune response. The immune response can help to protect against bacterial infections.
Efectos Bioquímicos Y Fisiológicos
Capsular polysaccharide K98 has several biochemical and physiological effects. It can interact with the immune system to elicit an immune response. It can also affect the structure and function of bacterial cells by interfering with the formation of the bacterial cell wall. Additionally, capsular polysaccharide K98 can affect the virulence of bacterial pathogens by altering the ability of the bacteria to colonize and infect host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Capsular polysaccharide K98 has several advantages for lab experiments. It is a well-characterized antigen that is easy to purify and manipulate. It is also a common antigen that is found on many bacterial pathogens, making it a useful tool for studying bacterial infections. However, there are also limitations to the use of capsular polysaccharide K98 in lab experiments. It can be difficult to synthesize and purify, and it may not accurately represent the complexity of bacterial infections in vivo.
Direcciones Futuras
There are many future directions for the study of capsular polysaccharide K98. One important direction is the development of new vaccines that target bacterial pathogens. Another direction is the study of the mechanism of action of capsular polysaccharide K98 and its interactions with the immune system. Additionally, researchers can explore the use of capsular polysaccharide K98 in the development of new antibiotics and other therapeutic agents.
Conclusion:
Capsular polysaccharide K98 is a complex carbohydrate that has many potential applications in scientific research. Its use as a vaccine antigen has been extensively studied, and it has also been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, capsular polysaccharide K98 remains an important tool for studying bacterial infections and developing new therapies.
Métodos De Síntesis
Capsular polysaccharide K98 can be synthesized using a variety of methods. One common method involves the extraction of the polysaccharide from bacterial cells using chemical or enzymatic methods. Another method involves the synthesis of the polysaccharide using chemical or enzymatic reactions. The synthesis of capsular polysaccharide K98 can be challenging due to its complex structure and the need for high purity.
Propiedades
Número CAS |
139723-49-2 |
|---|---|
Nombre del producto |
Capsular polysaccharide K98 |
Fórmula molecular |
C24H40O19 |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H40O19/c1-4-8(26)12(30)18(21(36)37-4)42-24-19(43-23-15(33)11(29)13(31)17(41-23)20(34)35)16(9(27)6(3)39-24)40-22-14(32)10(28)7(25)5(2)38-22/h4-19,21-33,36H,1-3H3,(H,34,35) |
Clave InChI |
WJRXXXYYZXLQTJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Sinónimos |
capsular polysaccharide K98 K98 polysaccharide polysaccharide K98, E coli |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



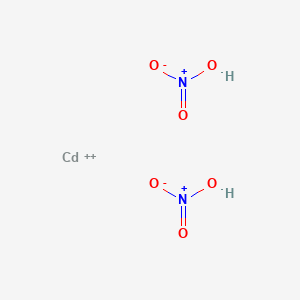
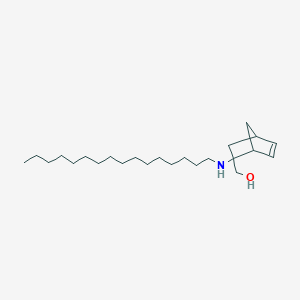
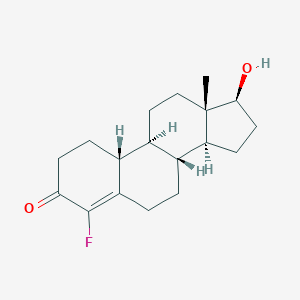
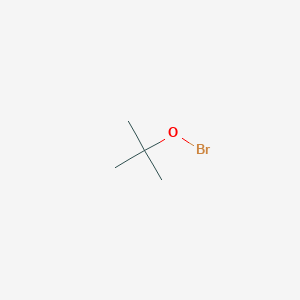
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
